1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include N,N-dimethylformamide (DMF), p-toluenesulfonic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound .
Scientific Research Applications
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
Uniqueness
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C23H21N3O3S/c1-2-26-20-10-11-21(17-7-5-8-18(22(17)20)23(26)27)30(28,29)25-13-12-15-14-24-19-9-4-3-6-16(15)19/h3-11,14,24-25H,2,12-13H2,1H3 |
InChI Key |
KCNJIHRCDSPARK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CNC5=CC=CC=C54)C=CC=C3C1=O |
Origin of Product |
United States |
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